1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS. It is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylthiolating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniquesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological activities, such as inhibiting enzymes or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: A compound with similar structural features but different functional groups.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various applications .
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-9(15)7-5-6(3-4-8(7)14)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
UFLSMKSUXAHMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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